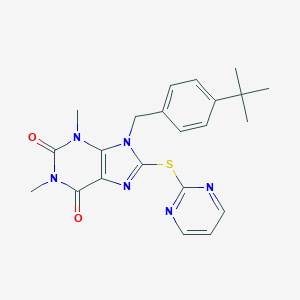![molecular formula C14H12ClN3S B501138 N-(4-chlorophenyl)-N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)amine](/img/structure/B501138.png)
N-(4-chlorophenyl)-N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)amine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. The 4-amino group and the 4-chlorophenyl substituent on the thieno[2,3-d]pyrimidine ring contribute to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: The thieno[2,3-d]pyrimidine core can be synthesized by reacting ethyl cyanoacetate with thiourea in the presence of a base such as sodium ethoxide. This reaction forms the intermediate thieno[2,3-d]pyrimidine-4-one.
Introduction of 4-Chlorophenyl Group: The intermediate thieno[2,3-d]pyrimidine-4-one is then reacted with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate to introduce the 4-chlorophenyl group.
Amination: The final step involves the amination of the thieno[2,3-d]pyrimidine derivative using ammonia or an amine source to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-chlorophenyl)-N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce any reducible functional groups present in the molecule.
Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted thieno[2,3-d]pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A derivative with a phenoxyphenyl group instead of a chlorophenyl group.
Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds with a similar pyrimidine core but different substituents.
Pyrido[2,3-d]pyrimidine Derivatives: Compounds with a pyridine ring fused to the pyrimidine core.
Uniqueness
N-(4-chlorophenyl)-N-(6-ethylthieno[2,3-d]pyrimidin-4-yl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group and the thieno[2,3-d]pyrimidine core differentiates it from other similar compounds and contributes to its potential as a versatile scaffold for drug development and other applications.
Propriétés
Formule moléculaire |
C14H12ClN3S |
|---|---|
Poids moléculaire |
289.8g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H12ClN3S/c1-2-11-7-12-13(16-8-17-14(12)19-11)18-10-5-3-9(15)4-6-10/h3-8H,2H2,1H3,(H,16,17,18) |
Clé InChI |
GUCHXPIBGRWZFJ-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(N=CN=C2S1)NC3=CC=C(C=C3)Cl |
SMILES canonique |
CCC1=CC2=C(N=CN=C2S1)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2H-chromen-2-one](/img/structure/B501058.png)



![[(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetic acid](/img/structure/B501066.png)








